molecular formula C8H3ClF3NO B6157944 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene CAS No. 39893-50-0

2-chloro-4-isocyanato-1-(trifluoromethyl)benzene

Cat. No.: B6157944
CAS No.: 39893-50-0
M. Wt: 221.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NO. It is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethyl group attached to a benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the production of various specialized chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethyl)benzene with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes cyclization to form the isocyanate group. The reaction conditions usually involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, depending on the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-isocyanato-1-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized chemicals and materials .

Properties

CAS No.

39893-50-0

Molecular Formula

C8H3ClF3NO

Molecular Weight

221.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.